Methyl phenyl (2-chloroethyl)phosphonate
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Overview
Description
Methyl phenyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C9H12ClO3P. It is characterized by the presence of a phosphonate group attached to a methyl phenyl and a 2-chloroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenyl (2-chloroethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of phenylphosphonic dichloride with 2-chloroethanol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Major Products:
Substitution Reactions: Products include substituted phosphonates where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: The major product is the corresponding phosphonic acid.
Scientific Research Applications
Methyl phenyl (2-chloroethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl phenyl (2-chloroethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The 2-chloroethyl group can undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Phenylphosphonic Acid: Similar in structure but lacks the 2-chloroethyl group.
Dimethyl Methylphosphonate: Contains a methyl group instead of the phenyl group.
Ethyl Phenylphosphonate: Similar but with an ethyl group instead of the 2-chloroethyl group.
Uniqueness: Methyl phenyl (2-chloroethyl)phosphonate is unique due to the presence of both a phenyl group and a 2-chloroethyl group attached to the phosphonate. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
144040-65-3 |
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Molecular Formula |
C9H12ClO3P |
Molecular Weight |
234.61 g/mol |
IUPAC Name |
[2-chloroethyl(methoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-12-14(11,8-7-10)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
NKQOFTPFGQDJDG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCl)OC1=CC=CC=C1 |
Origin of Product |
United States |
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